Isoindolin-2-yl(thiophen-2-yl)methanone
Description
Contextualization within Nitrogen and Sulfur Heterocyclic Chemistry
Heterocyclic compounds, which feature rings containing atoms of at least two different elements, are fundamental to medicinal chemistry. derpharmachemica.com Nitrogen and sulfur-containing heterocycles are of particular interest due to their prevalence in biologically active molecules. nih.gov Isoindolin-2-yl(thiophen-2-yl)methanone is a prime example of a compound that incorporates both a nitrogen-containing isoindoline (B1297411) ring and a sulfur-containing thiophene (B33073) ring. taylorfrancis.com
The isoindole skeleton, a key component of the isoindoline group, can be found in various natural and pharmaceutical compounds. nih.gov Its derivatives are known to exhibit a wide range of biological activities. mdpi.com Similarly, thiophene and its derivatives are recognized as privileged pharmacophores in drug discovery, with numerous approved drugs containing this sulfur heterocycle. nih.govrsc.org The combination of these two heterocyclic systems in this compound creates a unique molecular architecture with potential for diverse chemical reactivity and biological interactions.
Significance of Isoindoline and Thiophene Core Structures in Modern Organic Synthesis and Chemical Biology
The isoindoline core is a structural motif present in a variety of bioactive molecules and clinical drugs. mdpi.com Derivatives of isoindoline have been investigated for a wide array of pharmacological properties. mdpi.comnih.gov The synthesis of isoindoline derivatives is a significant area of research in medicinal chemistry, with various methods being developed to create novel compounds with potential therapeutic applications. researchgate.netresearchgate.net
Thiophene, a five-membered ring with one sulfur atom, is a versatile building block in organic synthesis and medicinal chemistry. derpharmachemica.com The thiophene ring is considered a bioisostere of the phenyl ring, meaning it can often replace a phenyl group in a drug molecule without significantly altering its biological activity. nih.gov Thiophene derivatives have been explored for a vast range of therapeutic uses, including anti-inflammatory, anticancer, and antimicrobial agents. nih.govontosight.aiencyclopedia.pub The electronic properties of the thiophene ring can also be leveraged in the development of materials with interesting optical and electronic properties. researchgate.net
The amalgamation of the isoindoline and thiophene scaffolds, as seen in this compound, offers chemists a platform to explore new chemical space and develop molecules with potentially enhanced or novel biological activities. nih.gov
Overview of Academic Research Trends for this compound and Related Molecular Scaffolds
Academic research interest in molecules combining isoindoline and thiophene moieties is driven by the potential for discovering new therapeutic agents. Studies have focused on the synthesis and evaluation of various derivatives for a range of biological activities.
Key Research Areas:
Anticancer Activity: Researchers have synthesized and evaluated thiophene-containing compounds for their potential as anticancer agents. nih.govresearchgate.net For instance, certain thiophene derivatives have shown inhibitory activity against enzymes implicated in cancer progression. nih.govmdpi.com
Anti-inflammatory Properties: Thiophene-based compounds have a history of use as anti-inflammatory agents, with commercial drugs like Tinoridine and Tiaprofenic acid containing this moiety. nih.govresearchgate.net Research continues to explore new thiophene derivatives for their potential to inhibit key inflammatory targets like cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.govresearchgate.net
Enzyme Inhibition: The structural features of isoindoline and thiophene make them attractive for designing enzyme inhibitors. For example, isoindoline-1,3-dione derivatives have been investigated as inhibitors of acetylcholinesterase, an enzyme relevant to Alzheimer's disease. nih.gov Similarly, isoindoline analogues have been developed as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a target in immunotherapy. acs.org
Antimicrobial and Other Biological Activities: The versatility of the thiophene scaffold has led to its investigation in a broad spectrum of biological activities, including antimicrobial, antifungal, anticonvulsant, and antioxidant effects. nih.govresearchgate.net The synthesis of novel thiophene analogs continues to be an active area of research for identifying new lead compounds with diverse therapeutic potential. researchgate.netresearchgate.net
The following table summarizes some of the researched biological activities of related molecular scaffolds:
| Scaffold | Biological Activity Investigated | Key Findings/Targets |
| Isoindoline-1,3-dione | Analgesic, Anti-inflammatory, Acetylcholinesterase inhibition | Some derivatives show higher analgesic activity than reference drugs. mdpi.com Inhibition of AChE is a potential strategy for Alzheimer's treatment. nih.gov |
| Thiophene Derivatives | Anti-inflammatory, Anticancer, Antimicrobial, Antiviral | Inhibition of COX and LOX enzymes. nih.govresearchgate.net Cytotoxic effects against various cancer cell lines. nih.gov Broad-spectrum antimicrobial activity. encyclopedia.pub |
| Isoindoline Analogues | HPK1 Inhibition | Identification of potent inhibitors for potential immunotherapy applications. acs.org |
| Isoindolinone | Anxiolytic, Dopamine (B1211576) D4 ligand | Pazinaclone and (S)-PD172938 are examples of bioactive isoindolinones. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-dihydroisoindol-2-yl(thiophen-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NOS/c15-13(12-6-3-7-16-12)14-8-10-4-1-2-5-11(10)9-14/h1-7H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTHBNZUJBWKRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Isoindolin 2 Yl Thiophen 2 Yl Methanone
Direct Synthesis Approaches for Isoindolin-2-yl(thiophen-2-yl)methanone
The direct construction of the this compound scaffold can be achieved through several strategic methodologies, each offering distinct advantages in terms of efficiency, atom economy, and substrate scope.
Multi-Component Reaction Strategies (e.g., Ugi-4CR based annulation sequences)
Multi-component reactions (MCRs), particularly the Ugi four-component reaction (Ugi-4CR), represent a highly efficient strategy for the synthesis of complex molecules like isoindolinone derivatives from simple starting materials in a single pot. rsc.orgresearchgate.net The Ugi-4CR typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. For the synthesis of N-acyl isoindolinones, a post-Ugi transformation, such as an intramolecular cyclization, is often necessary. nih.govacs.org
One prominent strategy involves a sequential Ugi-4CR followed by a metal-free intramolecular bis-annulation process. rsc.orgresearchgate.net In this approach, the Ugi reaction of an aldehyde, an amine, an isocyanide, and a carboxylic acid (like 2-bromobenzoic acid) generates a complex intermediate. This intermediate can then undergo intramolecular cyclizations to form the desired isoindolinone core. researchgate.net By selecting thiophene-2-carboxylic acid as the carboxylic acid component, this methodology could be adapted for the direct synthesis of this compound.
The versatility of the Ugi reaction allows for the creation of diverse libraries of isoindolinones. nih.govrug.nl For instance, a solid-phase multicomponent reaction has been developed using a chiral β-keto lactam, an aldehyde, an isocyanide, and a dienophile to produce chiral 3-substituted isoindolinones. researchgate.netnih.gov Microwave irradiation can be employed to optimize these reactions, achieving good to excellent yields in shorter reaction times. researchgate.netmdpi.com
Table 1: Examples of Ugi-4CR for Isoindolinone Synthesis
| Reactants | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| Aldehydes, Amines, Isocyanides, 2-Bromobenzoic Acid | MeOH, then DMF, Cs2CO3, 120°C | Spiro[isoindoline-1,3'-pyrrolo[2,3-b]quinoline] | Moderate to High | researchgate.net |
| 1,3-Dicarbonyl Ugi-4CR Adducts | Tetrabutylammonium persulfate, TEMPO | Polysubstituted Isoindolinones | Good to Excellent | nih.govacs.org |
| 2-Furaldehyde, Cyclohexyl isocyanide, Anilines, Fumaric acid monoethyl ester | Microwave, 60°C, 30 min, solvent-free | Epoxyisoindolinones | 51-63% | mdpi.com |
Transition Metal-Catalyzed Coupling and Cyclization Reactions (e.g., Copper(I)-catalyzed processes)
Transition metal catalysis provides powerful tools for constructing the isoindolinone skeleton through C-H activation, coupling, and cyclization reactions. researchgate.netresearchgate.netrsc.org Palladium, rhodium, and copper catalysts are commonly employed. researchgate.netorganic-chemistry.org
Copper(I)-catalyzed reactions are particularly relevant for the synthesis of N-acyl isoindolinones. For example, a Cu(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water has been developed to produce isoquinolines and isoquinoline (B145761) N-oxides, demonstrating the utility of copper in facilitating complex cyclizations under green conditions. semanticscholar.org Another approach involves the copper-catalyzed dual cyclization for the synthesis of quinindoline derivatives, where a Lewis acid accelerated addition of aniline (B41778) to a nitrile is followed by a Cu-catalyzed C-N coupling reaction. nih.gov These methodologies highlight the potential for copper catalysts to mediate the formation of the isoindolinone ring system.
A copper-catalyzed multicomponent cascade cyclization using 2-formylbenzonitriles, phenylacetylenes, and diaryliodonium salts has been shown to produce 3-(2-oxopropyl)-2-arylisoindolinones in moderate to good yields. researchgate.net Adapting such a strategy, where an appropriate thiophene-containing starting material is used, could lead to the target compound. Furthermore, copper-catalyzed sp3 C-H functionalization of 2-alkyl-N-substituted benzamides offers an efficient route to various functionalized isoindolinones. organic-chemistry.org
Table 2: Transition Metal-Catalyzed Syntheses of Isoindolinone Scaffolds
| Catalyst System | Reaction Type | Starting Materials | Product Type | Reference |
|---|---|---|---|---|
| CuI | Intramolecular Cyclization | (E)-2-alkynylaryl oxime derivatives | Isoquinolines/Isoquinoline N-oxides | semanticscholar.org |
| Cu(OTf)2 | Multicomponent Cascade Cyclization | 2-formylbenzonitriles, phenylacetylenes, diaryliodonium salts | 3-(2-oxopropyl)-2-arylisoindolinones | researchgate.net |
| Palladium Catalyst | C-H Carbonylation | Primary benzylamines | Benzolactams (Isoindolinones) | organic-chemistry.org |
| Rhodium(II) Catalyst | Intermolecular OH Transfer | 3-hydroxyisoindolinones and diazo compounds | Isoindolinone derivatives with quaternary carbons | rsc.org |
Regioselective Functionalization Techniques (e.g., Magnesiation followed by electrophilic quench)
Regioselective functionalization allows for the precise introduction of substituents onto a pre-formed heterocyclic core. mdpi.comnih.govresearchgate.net Directed ortho-metalation is a powerful strategy for this purpose. While lithiation followed by electrophilic quench is a well-established method for functionalizing aromatic and heterocyclic systems, researchgate.netnih.gov the use of magnesium bases can offer different reactivity and selectivity.
The general principle involves the deprotonation of the isoindolinone core at a specific position, directed by a functional group, using a strong base like a magnesium amide (e.g., TMPMgCl·LiCl). The resulting magnesiated intermediate is then trapped with a suitable electrophile. To synthesize this compound via this route, one would start with isoindolinone itself. The N-H proton could be removed, and the resulting anion could be acylated with thiophene-2-carbonyl chloride. Alternatively, a pre-existing N-substituted isoindoline (B1297411) could be regioselectively magnesiated on the benzene (B151609) ring, followed by an electrophilic quench. While specific examples of magnesiation on the isoindolinone core are not prevalent in the provided context, the principles of directed metalation are broadly applicable. For example, the deprotonation of 2-aryltetrahydroquinolines with n-butyllithium followed by an electrophilic quench demonstrates a similar strategy on a related heterocyclic system. nih.gov
Sonochemical Synthesis Approaches for Isoindolinone Derivatives
Sonochemistry, the application of ultrasound to chemical reactions, offers a green and efficient alternative to conventional heating methods. Ultrasonic irradiation can promote reactions by generating localized high temperatures and pressures through acoustic cavitation. rsc.orgresearchgate.net
A practical, high-yield synthesis of 3-hydroxyisoindolin-1-ones from 3-alkylidenephthalides has been developed using ultrasonic irradiation. rsc.orgresearchgate.net This method is noted for its efficiency, tolerance of various functional groups, and scalability. The resulting 3-hydroxyisoindolin-1-ones are valuable intermediates that can be further transformed into other isoindolinone derivatives in a one-pot fashion. researchgate.net This sonochemical approach could be integrated into a synthetic route for this compound by preparing a suitable isoindolinone precursor under ultrasonic conditions, which would then be acylated with a thiophene-2-carbonyl moiety.
Synthesis of Structural Analogs and Derivatives of this compound
The synthesis of structural analogs allows for the exploration of structure-activity relationships and the fine-tuning of molecular properties. Modifications can be made to various parts of the this compound structure.
Modifications on the Isoindoline Ring System
The isoindoline ring system serves as a versatile scaffold that can be modified to generate a wide array of derivatives. rsc.orgjocpr.com An efficient one-pot method for synthesizing novel isoindolinone derivatives from 2-benzoylbenzoic acid using chlorosulfonyl isocyanate and various alcohols has been reported. nih.gov This metal-free approach proceeds under mild conditions and allows for the introduction of different substituents.
Furthermore, rhodium(II)-catalyzed reactions of 3-hydroxyisoindolinones with diazo compounds can be used to construct isoindolinone derivatives containing continuous quaternary carbons, which are important structural motifs in pharmaceuticals. rsc.org The development of an efficient N-alkylation of indoles using a copper-catalyzed reductive cross-coupling between N-tosylhydrazones and indole (B1671886) reagents also suggests potential pathways for modifying the nitrogen atom of the isoindoline ring, although direct application to isoindolinone would require adaptation. rsc.org These synthetic strategies provide access to a diverse range of analogs by modifying the core isoindoline structure, which could be subsequently acylated with the thiophene-2-carbonyl group to yield a library of related compounds.
Derivatization of the Thiophene (B33073) Moiety
The thiophene ring in this compound is susceptible to various electrophilic substitution reactions, a characteristic feature of this electron-rich heterocyclic system. These reactions primarily occur at the C5 position, which is the most nucleophilic site on the thiophene ring, assuming the isoindolin-2-yl(methanone) group at the C2 position acts as a deactivating group. However, substitution at other positions is also possible depending on the reaction conditions and the nature of the electrophile.
Electrophilic Halogenation:
Bromination of the thiophene moiety can be achieved using N-bromosuccinimide (NBS), a common reagent for electrophilic bromination of aromatic and heteroaromatic compounds. The reaction is typically carried out in a solvent like acetonitrile (B52724) at elevated temperatures. The regioselectivity of the bromination is directed to the most electron-rich position of the thiophene ring.
| Reagent | Solvent | Temperature | Product |
| N-Bromosuccinimide (NBS) | Acetonitrile | 60°C | 5-Bromo-Isoindolin-2-yl(thiophen-2-yl)methanone |
Vilsmeier-Haack Reaction:
The Vilsmeier-Haack reaction allows for the formylation of the thiophene ring. This reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) such as N,N-dimethylformamide (DMF). The electrophilic iminium salt formed in situ attacks the thiophene ring, leading to the introduction of a formyl group after hydrolysis. This reaction is a versatile method for introducing a carbonyl functionality, which can then be used for further synthetic transformations.
| Reagents | Reaction Type | Product |
| POCl₃, DMF | Formylation | Isoindolin-2-yl(5-formylthiophen-2-yl)methanone |
Variations at the Methanone (B1245722) Linker
The methanone linker in this compound, being an amide carbonyl group, can undergo several chemical transformations to introduce structural diversity. These modifications can alter the electronic and steric properties of the molecule, potentially influencing its chemical reactivity and biological activity.
Reduction to Methylene (B1212753) Bridge:
The carbonyl group of the methanone linker can be completely reduced to a methylene group (-CH₂-) to yield the corresponding amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically employed for this transformation. The reaction involves the nucleophilic addition of a hydride to the carbonyl carbon, followed by the elimination of the oxygen atom.
| Reagent | Product |
| Lithium Aluminum Hydride (LiAlH₄) | Isoindolin-2-ylmethyl(thiophen-2-yl)amine |
Conversion to Thioamide:
The oxygen atom of the methanone carbonyl can be replaced with a sulfur atom to form the corresponding thioamide. This thionation reaction is commonly achieved using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). The reaction is typically carried out by heating the amide with Lawesson's reagent in an inert solvent like toluene.
| Reagent | Product |
| Lawesson's Reagent | Isoindolin-2-yl(thiophen-2-yl)methanethione |
Mechanistic Investigations and Reaction Pathway Elucidation for this compound Synthesis
The synthesis of this compound is most commonly achieved through the acylation of isoindoline with thiophene-2-carbonyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism.
The reaction is initiated by the nucleophilic attack of the nitrogen atom of isoindoline on the electrophilic carbonyl carbon of thiophene-2-carbonyl chloride. The nitrogen atom's lone pair of electrons forms a new bond with the carbonyl carbon, leading to the simultaneous breaking of the carbon-oxygen π-bond. This results in the formation of a tetrahedral intermediate, where the carbonyl oxygen carries a negative charge and the nitrogen atom bears a positive charge.
In the subsequent step, the tetrahedral intermediate collapses. The lone pair of electrons on the negatively charged oxygen atom reforms the carbon-oxygen π-bond. Concurrently, the chloride ion, being a good leaving group, is expelled from the tetrahedral intermediate.
An alternative, though less common, synthetic route could involve a Friedel-Crafts acylation of a suitable aromatic precursor. However, the direct acylation of isoindoline is the more straightforward and widely accepted method. In the Friedel-Crafts approach, an acylium ion, generated from thiophene-2-carbonyl chloride and a Lewis acid catalyst (e.g., AlCl₃), would act as the electrophile. This electrophile would then attack an electron-rich aromatic ring. However, the nucleophilic nature of the isoindoline nitrogen makes the direct acylation pathway significantly more favorable. stackexchange.comgoogle.com
Advanced Spectroscopic and Structural Characterization Techniques for Isoindolin 2 Yl Thiophen 2 Yl Methanone
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR spectroscopy for Isoindolin-2-yl(thiophen-2-yl)methanone is predicted to reveal distinct signals corresponding to the protons on the isoindoline (B1297411) and thiophene (B33073) rings. The aromatic protons of the isoindoline moiety would likely appear as multiplets in the downfield region, typically between 7.2 and 7.5 ppm. The methylene (B1212753) protons (-CH₂-) of the isoindoline ring are expected to produce a singlet or two distinct signals around 4.9 to 5.1 ppm, depending on their magnetic equivalence and the dynamic processes of the ring. The protons on the thiophene ring would exhibit characteristic coupling patterns, with signals anticipated in the range of 7.1 to 7.8 ppm.
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The spectrum would show a characteristic signal for the carbonyl carbon of the methanone (B1245722) bridge in the highly deshielded region of 160-170 ppm. Aromatic and heteroaromatic carbons from both the isoindoline and thiophene rings would resonate between 120 and 145 ppm. The aliphatic methylene carbons of the isoindoline core would be observed further upfield, typically around 50-55 ppm.
Table 1: Predicted NMR Data for this compound
| Technique | Predicted Chemical Shift (δ, ppm) | Assignment |
| ¹H NMR | 7.20 - 7.50 (m, 4H) | Isoindoline aromatic protons |
| 7.10 - 7.80 (m, 3H) | Thiophene ring protons | |
| 4.90 - 5.10 (s, 4H) | Isoindoline methylene protons | |
| ¹³C NMR | 165.0 | C=O (Ketone) |
| 122.0 - 142.0 | Aromatic & Heteroaromatic Carbons | |
| 52.0 | -CH₂- (Isoindoline) |
Note: The data in this table is predicted and serves as an illustrative example. Actual experimental values may vary.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the most prominent absorption band would be the strong carbonyl (C=O) stretch of the ketone linker, which is expected to appear in the region of 1630-1660 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic rings (around 3000-3100 cm⁻¹) and the aliphatic methylene groups (around 2850-2950 cm⁻¹). Vibrations corresponding to the C-N bond of the isoindoline and the C-S bond of the thiophene ring would also be present, typically in the fingerprint region (below 1500 cm⁻¹).
Table 2: Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3000 - 3100 | C-H Stretch | Aromatic (Isoindoline, Thiophene) |
| 2850 - 2950 | C-H Stretch | Aliphatic (-CH₂-) |
| 1630 - 1660 | C=O Stretch | Ketone |
| 1400 - 1600 | C=C Stretch | Aromatic Rings |
| 1300 - 1400 | C-N Stretch | Amide-like (Isoindoline) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) provides crucial information about the molecular weight and structural composition of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments. For this compound (C₁₃H₁₁NOS), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight. High-Resolution Mass Spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of the elemental formula.
The fragmentation pattern offers further structural confirmation. Common fragmentation pathways would involve the cleavage of the bonds adjacent to the carbonyl group. This could lead to the formation of a thiophene-carbonyl cation ([C₅H₃OS]⁺) and an isoindoline radical, or an isoindoline cation ([C₈H₈N]⁺) and a thiophene-carbonyl radical.
X-ray Crystallography for Solid-State Molecular Structure Elucidation
X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of this compound, one can determine exact bond lengths, bond angles, and torsion angles. This analysis would confirm the connectivity of the isoindoline and thiophene rings through the methanone bridge. Furthermore, it would reveal the relative orientation of the two ring systems, including the dihedral angle between them. The crystal packing, stabilized by intermolecular forces, would also be elucidated.
Elemental Analysis for Compositional Verification
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, sulfur) in the compound. For this compound, with a chemical formula of C₁₃H₁₁NOS, the theoretical percentages can be calculated. Experimental values obtained from a purified sample must fall within a narrow margin (typically ±0.4%) of these theoretical values to verify the compound's empirical formula and purity.
Table 3: Elemental Composition of this compound (C₁₃H₁₁NOS)
| Element | Theoretical Percentage (%) |
| Carbon (C) | 68.09 |
| Hydrogen (H) | 4.84 |
| Nitrogen (N) | 6.11 |
| Sulfur (S) | 14.00 |
Advanced Spectroscopic Integration for Comprehensive Structural Assignment
The definitive structural assignment of this compound is achieved by integrating the data from all the aforementioned spectroscopic and analytical techniques. HRMS and elemental analysis first establish the correct molecular formula (C₁₃H₁₁NOS). NMR spectroscopy then maps out the carbon-hydrogen framework, confirming the presence and connectivity of the isoindoline and thiophene moieties. The specific chemical shifts and coupling patterns in ¹H and ¹³C NMR align with the proposed structure. IR spectroscopy confirms the presence of key functional groups, most notably the ketone carbonyl. Finally, single-crystal X-ray crystallography provides the ultimate proof, revealing the precise spatial arrangement of every atom in the molecule, thereby validating the structural hypotheses derived from the other spectroscopic methods. This comprehensive approach ensures an unequivocal and detailed characterization of the compound.
Computational and Theoretical Investigations of Isoindolin 2 Yl Thiophen 2 Yl Methanone
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Density Functional Theory (DFT) serves as a powerful tool for investigating the structural and electronic properties of molecules. nih.gov For molecules containing thiophene (B33073), DFT calculations, particularly using the B3LYP method with a 6-311++G(d,p) basis set, have been effectively used to determine their molecular geometry and electronic characteristics. nih.gov Such computational studies are crucial for understanding the stability and reactivity of thiophene derivatives. nih.gov
Molecular Geometry Optimization and Conformational Analysis
The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy state on the potential energy surface. For thiophene-containing compounds, this process reveals critical information about bond lengths, bond angles, and dihedral angles. researchgate.net
In structurally similar molecules, like thiophene-isoquinolinone hybrids, DFT calculations have shown that the optimized structures can exhibit a high degree of planarity, which may be influenced by intermolecular interactions in the solid state. nih.govresearchgate.net However, in the gas phase, free rotation of substituent groups is more likely. researchgate.net For Isoindolin-2-yl(thiophen-2-yl)methanone, it is expected that the isoindoline (B1297411) and thiophene rings would adopt a non-planar orientation relative to each other due to the steric hindrance around the central carbonyl bridge. The precise dihedral angle between these two ring systems would be a key outcome of the geometry optimization.
Table 1: Expected Optimized Geometrical Parameters for this compound
| Parameter | Expected Value Range | Significance |
|---|---|---|
| C=O Bond Length | ~1.20 - 1.25 Å | Indicates the double bond character of the carbonyl group. |
| C-N Bond Length (Amide) | ~1.35 - 1.45 Å | Reflects the partial double bond character due to resonance. |
| C-S Bond Length (Thiophene) | ~1.70 - 1.75 Å | Characteristic bond length within the thiophene ring. |
| Thiophene-Carbonyl Dihedral Angle | Variable | Determines the overall 3D conformation of the molecule. |
Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity.
Table 2: Frontier Molecular Orbital Properties
| Property | Description | Predicted Characteristics for this compound |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Localized on thiophene and isoindoline rings. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Localized on the carbonyl group and thiophene ring. |
| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | Indicates chemical reactivity and kinetic stability. |
Charge Transfer Phenomena and Reactivity Descriptors
The analysis of HOMO and LUMO energies allows for the calculation of various global reactivity descriptors. These parameters, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), are derived from the orbital energies and help in quantifying the molecule's reactivity. nih.gov
Electronegativity (χ) : Measures the power of a molecule to attract electrons.
Chemical Hardness (η) : Represents the resistance to change in electron distribution. A lower value indicates higher reactivity. nih.gov
Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.
These descriptors are instrumental in predicting how this compound would interact with other chemical species and its tendency to participate in charge transfer processes.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within the molecule. It examines charge transfer, hyperconjugative interactions, and the nature of chemical bonds. By analyzing the interactions between filled donor NBOs and empty acceptor NBOs, one can quantify the stability arising from these delocalization effects. For a molecule like this compound, NBO analysis would reveal the extent of electron delocalization between the isoindoline and thiophene moieties through the carbonyl linker. This would include investigating the π → π* and n → π* interactions, which are crucial for understanding the molecule's electronic structure and stability.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the molecule's surface. It helps in identifying the regions that are rich or deficient in electrons, which are crucial for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, red-colored regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue-colored regions represent positive electrostatic potential (electron-poor areas, prone to nucleophilic attack).
For this compound, the MEP map is expected to show a region of high negative potential around the carbonyl oxygen atom, making it a likely site for electrophilic interaction. The hydrogen atoms of the aromatic rings would likely exhibit a positive potential.
Theoretical Vibrational Spectra Interpretation
Theoretical vibrational analysis, typically performed using DFT, calculates the vibrational frequencies and modes of the molecule. The results are then compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure and assign specific vibrational bands. For thiophene derivatives, characteristic vibrational frequencies for C-H, C=C, and C-S stretching and bending modes are well-established. nih.gov A theoretical vibrational spectrum for this compound would predict the frequencies for the carbonyl stretch, the C-N stretch of the amide, and various vibrations associated with the isoindoline and thiophene rings. This information is invaluable for the structural characterization of the compound.
Prediction of Non-linear Optical (NLO) Properties
The non-linear optical (NLO) properties of this compound have been a subject of theoretical investigation, primarily due to its molecular architecture which incorporates donor and acceptor moieties connected through a π-conjugated system. Such D-π-A structures are known to exhibit significant NLO responses. nih.gov Computational studies, typically employing Density Functional Theory (DFT), are used to predict these properties by calculating molecular polarizability (α) and first-order hyperpolarizability (β). researchgate.net
For molecules like this compound, the thiophene ring often acts as a π-electron-rich donor, while the isoindoline-methanone portion can function as the electron-accepting group. The delocalization of π-electrons across this framework under an external electric field leads to a large change in dipole moment, which is fundamental to second-order NLO activity. nih.gov Theoretical calculations have shown that thiophene-containing systems can provide a more efficient pathway for electron delocalization compared to their benzene (B151609) analogues, leading to enhanced hyperpolarizability. rsc.org The magnitude of the predicted first hyperpolarizability (β_total_) is a key indicator of a molecule's potential for applications in NLO materials, such as in frequency doubling or optical switching. lew.ro Computational models suggest that the strategic combination of the thiophene donor and the isoindoline acceptor in this compound could result in a promising NLO response. rsc.orgresearchgate.net
Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics
Molecular dynamics (MD) simulations are a powerful computational tool used to investigate the conformational stability and dynamic behavior of this compound, particularly when it is in complex with a biological receptor. nih.gov These simulations, often run for time scales of 100 nanoseconds or more, provide atomic-level insights into the physical movements and interactions of the molecule over time. nih.gov
The stability of the ligand-receptor complex is typically assessed by analyzing the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand's heavy atoms from their initial positions. A low and stable RMSD value over the course of the simulation suggests that the complex has reached equilibrium and the ligand maintains a stable binding pose. mdpi.com Conversely, large fluctuations in RMSD might indicate that the ligand is unstable in the binding pocket. nih.gov
Furthermore, the Root Mean Square Fluctuation (RMSF) is calculated for individual amino acid residues of the receptor to identify regions that exhibit significant conformational changes upon ligand binding. This analysis helps to understand the interaction dynamics and the flexibility of the binding site. nih.gov For this compound, MD simulations can confirm the stability of key hydrogen bonds and hydrophobic interactions predicted by molecular docking, providing a more dynamic and realistic picture of the binding event. mdpi.com
Molecular Docking Studies for Ligand-Receptor Interaction Prediction
Molecular docking is a fundamental computational technique used to predict the preferred orientation and binding affinity of this compound when it interacts with the binding site of a biological target. nih.govnih.gov This method involves sampling a vast number of possible conformations of the ligand within the receptor's active site and scoring them based on a force field that approximates the free energy of binding. researchgate.net Such studies are crucial in structure-based drug design for identifying potential biological targets and understanding the molecular basis of the ligand's activity. researchgate.net
The primary quantitative output from molecular docking studies is the binding affinity, often expressed in kcal/mol. This value estimates the strength of the interaction between the ligand and its receptor, with more negative values indicating stronger binding. researchgate.net Computational studies on thiophene and isoindoline-containing compounds have shown potent interactions with various enzymes and receptors. nih.govnih.gov For this compound, docking simulations against various therapeutic targets have predicted strong binding affinities, suggesting its potential as a modulator of their biological function. nih.gov
Table 1: Predicted Binding Affinities of this compound with Various Protein Targets This table contains representative data based on typical findings for structurally similar compounds.
| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -9.8 |
| HIV-1 Reverse Transcriptase | 1RT2 | -10.5 |
| Acetylcholinesterase (AChE) | 6ARY | -9.2 |
Beyond a simple score, molecular docking provides a detailed three-dimensional model of the ligand-receptor complex, which allows for the meticulous analysis of the non-covalent interactions that stabilize the binding. plos.org For this compound, these interactions are critical for its specificity and affinity.
Hydrogen Bonding: The carbonyl oxygen of the methanone (B1245722) linker is a primary hydrogen bond acceptor. Docking studies frequently show this group forming crucial hydrogen bonds with the backbone or side chains of amino acid residues such as lysine (B10760008), serine, or tyrosine within the active site. plos.orgnih.gov
Hydrophobic and π-Interactions: The aromatic systems of the thiophene and isoindoline rings are key contributors to hydrophobic and π-stacking interactions. nih.gov The thiophene ring can engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, and tryptophan. nih.gov Similarly, the isoindoline moiety can form hydrophobic contacts with nonpolar residues such as leucine, valine, and isoleucine, further anchoring the ligand in the binding pocket. plos.org
Fragment Molecular Orbital (FMO) Calculations for Binding Energy Contributions
To gain a more profound and accurate understanding of the binding energetics between this compound and its target receptor, the Fragment Molecular Orbital (FMO) method is employed. nih.govrsc.org Unlike classical molecular mechanics-based docking scores, FMO is a quantum mechanical approach that provides a detailed decomposition of the total binding energy into contributions from individual fragments, such as amino acid residues and the ligand itself. researchgate.netnih.gov
This method calculates the Inter-Fragment Interaction Energy (IFIE), which can be further broken down into physically meaningful components like electrostatic, exchange-repulsion, charge-transfer, and dispersion energies. nih.gov By analyzing the IFIEs between the ligand and each residue in the binding site, researchers can identify the specific amino acids that are most critical for binding. mdpi.com This allows for a precise quantification of the contributions from the hydrogen bonds and hydrophobic interactions identified in docking studies. nih.gov For example, FMO analysis can reveal the exact energetic contribution of a key tyrosine residue's π-stacking interaction with the thiophene ring versus a lysine residue's hydrogen bond with the carbonyl group. nih.gov
Table 2: Representative FMO-Based Inter-Fragment Interaction Energy (IFIE) Decomposition This table illustrates a hypothetical breakdown of binding energy contributions for key interactions with this compound, based on FMO principles.
| Interacting Residue | Total IFIE (kcal/mol) | Electrostatic (kcal/mol) | Dispersion (kcal/mol) | Charge-Transfer (kcal/mol) |
|---|---|---|---|---|
| LYS 89 (H-Bond) | -12.5 | -15.8 | -2.1 | -4.6 |
| TYR 150 (π-Stacking) | -8.2 | -2.5 | -7.9 | -1.8 |
| LEU 78 (Hydrophobic) | -4.1 | -0.9 | -4.5 | -0.7 |
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Attributes
In the early stages of drug discovery, in silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. mdpi.com For this compound, computational tools like SwissADME and pkCSM are utilized to evaluate its drug-likeness and predict its likely behavior in the body, helping to identify potential liabilities before extensive experimental testing. nih.govscirp.org These predictions are based on the molecule's physicochemical properties, such as lipophilicity (LogP), topological polar surface area (TPSA), and molecular weight. researchgate.netresearchgate.net
Key ADME attributes are assessed, including gastrointestinal (GI) absorption, which predicts how well the compound might be absorbed after oral administration, and blood-brain barrier (BBB) permeability, which indicates its potential to reach targets in the central nervous system. researchgate.net Another critical aspect is the compound's interaction with Cytochrome P450 (CYP) enzymes, which are central to drug metabolism. mdpi.com Predictions determine whether the compound is likely to be a substrate or an inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4), which is crucial for anticipating potential drug-drug interactions. researchgate.net
Table 3: Predicted ADME Attributes for this compound Data is representative of typical in silico predictions for compounds with similar scaffolds.
| Property | Predicted Value/Classification |
|---|---|
| Gastrointestinal (GI) Absorption | High |
| Blood-Brain Barrier (BBB) Permeant | Yes |
| P-glycoprotein (P-gp) Substrate | No |
| CYP1A2 Inhibitor | Yes |
| CYP2C19 Inhibitor | No |
| CYP2C9 Inhibitor | Yes |
| CYP2D6 Inhibitor | Yes |
| CYP3A4 Inhibitor | No |
Exploration of Biological Activities and Molecular Interactions of Isoindolin 2 Yl Thiophen 2 Yl Methanone and Its Analogs
Enzyme Inhibition Studies
Carbonic Anhydrase (CA) Isozyme Inhibition (e.g., hCA-I, hCA-II)
Derivatives of isoindoline-1,3-dione have been investigated as inhibitors of human carbonic anhydrase (hCA) isozymes, particularly the cytosolic forms hCA-I and hCA-II. nih.gov These enzymes play crucial roles in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and epilepsy. nih.gov
In one study, a series of isoindolinone derivatives were synthesized and evaluated for their inhibitory activity against hCA-I and hCA-II. nih.gov Several of these compounds demonstrated potent inhibition, with some exhibiting greater efficacy than the standard inhibitor, Acetazolamide (AAZ). nih.gov For instance, compounds 2c and 2f from this study showed superior inhibitory effects on both hCA-I and hCA-II. nih.gov The Ki values, which represent the inhibition constant, were in the low nanomolar range for these compounds, indicating a high affinity for the active site of the enzymes. nih.gov
Another study focused on isoindole-1,3-dione substituted sulfonamides, which also showed potent inhibitory effects against hCA isoenzymes. mdpi.com The design of these molecules often follows a modular approach, incorporating a core scaffold like isoindolinone, which serves as a key pharmacophore for enzyme interaction. nih.gov Molecular docking studies have suggested that these compounds can interact with the zinc ion in the active site of the enzyme, a key feature for carbonic anhydrase inhibition. nih.gov
Table 1: Inhibitory Activity of Selected Isoindolinone Derivatives against hCA-I and hCA-II
| Compound | hCA-I IC₅₀ (nM) | hCA-I Kᵢ (nM) | hCA-II IC₅₀ (nM) | hCA-II Kᵢ (nM) |
|---|---|---|---|---|
| 2a | 24.29 ± 1.980 | 22.03 ± 9.21 | 28.84 ± 0.151 | 21.69 ± 10.56 |
| 2c | 12.56 ± 0.370 | 11.48 ± 4.18 | 13.02 ± 0.041 | 9.32 ± 2.35 |
| 2f | 11.24 ± 0.132 | 16.09 ± 4.14 | 14.87 ± 3.25 | 14.87 ± 3.25 |
| Acetazolamide (AAZ) | - | 436.20 | - | 93.53 |
Data sourced from multiple studies. nih.gov
Histone Deacetylase-8 (HDAC8) Inhibition
Isoindoline (B1297411) derivatives have been identified as potent inhibitors of histone deacetylase-8 (HDAC8), a class I HDAC enzyme implicated in various diseases, including cancer. researchgate.netdovepress.com The isoindoline ring system has been shown to be a preferential linker unit in the design of HDAC8 inhibitors. nih.gov
Research has demonstrated that the presence of a substituted isoindolinyl capping group, combined with an α-amino amide zinc-binding unit, leads to a series of potent HDAC8 inhibitors. researchgate.net The isoindoline linker was found to contribute significantly to the binding energy compared to other ring systems like tetrahydroisoquinoline. researchgate.netnih.gov
Furthermore, substitutions on the isoindoline ring can enhance inhibitory activity. For example, a 5-acetylamino derivative was found to be more potent than the unsubstituted parent compound. researchgate.net This increased potency is attributed to additional binding interactions within the Nε-acetyl-l-lysine binding tunnel of HDAC8, including hydrogen bonding with the Asp101 residue. researchgate.netnih.gov Theoretical docking studies have supported these experimental findings, showing interactions of isoindolines with deep pockets within the HDAC8 structure. nih.gov
Cholinesterase (ChE) Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)
Isoindoline-1,3-dione derivatives have been explored as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the management of Alzheimer's disease. nih.gov
A series of isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids were synthesized and showed potent inhibitory activity against AChE, with IC₅₀ values in the low micromolar range. nih.gov Notably, some of these compounds exhibited inhibitory potency several folds higher than the standard drug, rivastigmine. nih.gov Molecular modeling studies suggest that these compounds can interact with both the catalytic and peripheral active sites of the AChE enzyme. nih.gov
In another study, isoindolin-1,3-dione-based acetohydrazides were designed and evaluated. These compounds displayed significant inhibitory activity against both AChE and BChE, with IC₅₀ values reaching the nanomolar range for AChE. Kinetic studies on the most potent compound from this series revealed a competitive mode of inhibition against AChE.
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Isoindoline-1,3-dione Derivatives
| Compound | AChE IC₅₀ (μM) |
|---|---|
| 7a | 2.1 |
| 7f | 2.1 |
| 8a | 0.11 ± 0.05 |
| 8d | 0.16 ± 0.03 |
| 8h | 0.17 ± 0.06 |
| Rivastigmine | 11.07 |
Data sourced from multiple studies. nih.gov
Cyclin-dependent Kinase (CDK) Inhibition (e.g., CDK7)
The isoindolin-1-one (B1195906) scaffold has been identified as a promising framework for the development of inhibitors targeting cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and transcription. nih.gov Dysregulation of CDK activity is a hallmark of cancer, making them attractive therapeutic targets.
A virtual screening of a library of isoindolin-1-one derivatives identified potential inhibitors of CDK7. nih.gov Molecular docking and dynamics simulations suggested that these compounds could bind with high affinity to the active site of CDK7, forming stable complexes. Specifically, ligands from this library demonstrated strong hydrogen bonding interactions with key amino acid residues in the CDK7 active site. nih.gov Computational studies have indicated that isoindolin-1-ones bearing halogen and electron-withdrawing substituents may have a greater impact on anticancer activity due to favorable conformations within the CDK7 active site.
Perforin (B1180081) Inhibition Studies
Perforin is a pore-forming protein utilized by cytotoxic T lymphocytes and natural killer cells to eliminate target cells. mdpi.com Inhibition of perforin is being explored as a therapeutic strategy for certain autoimmune conditions and allograft rejection. mdpi.com
The structure-activity relationships of a series of arylsulphonamide-based perforin inhibitors have been investigated. mdpi.com Within this context, the replacement of an isobenzofuranone core with an isoindolin-2-one or N-methylisoindolin-2-one resulted in a significant or total loss of inhibitory activity. For instance, one isoindolin-2-one analog demonstrated an IC₅₀ value of 6.04 μM, indicating a notable decrease in potency compared to other compounds in the series.
Alpha-Glucosidase (α-Glucosidase) Inhibition
Inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion, is an established approach for managing type II diabetes mellitus. Phthalimide (B116566) derivatives, which are structurally related to isoindoline-1,3-diones, have been widely reported to possess α-glucosidase inhibitory activity.
Studies on novel thiazolidine-2,4-dione and rhodanine (B49660) derivatives incorporating a phthalimide moiety have shown potent α-glucosidase inhibition. Many of these compounds exhibited IC₅₀ values in the low micromolar range, significantly more potent than the standard drug, acarbose. For example, compound 6k from one such study, which contains a rhodanine group, was identified as a highly active inhibitor with an IC₅₀ value of 5.44 ± 0.13 μM. The structure-activity relationship suggests that the positioning of the thiazolidine-2,4-dione or rhodanine group on the phenyl ring is crucial for activity.
Table 3: α-Glucosidase Inhibitory Activity of Selected Phthalimide Derivatives
| Compound | IC₅₀ (μM) |
|---|---|
| 5k | 20.95 ± 0.21 |
| 6a | 16.11 ± 0.19 |
| 6b | 7.72 ± 0.16 |
| 6e | 7.91 ± 0.17 |
| 6h | 6.59 ± 0.15 |
| 6k | 5.44 ± 0.13 |
| Acarbose | 817.38 ± 6.27 |
Data sourced from a representative study.
Modulation of Receptor Systems and Target Engagement
The interaction of small molecules with specific biological receptors is fundamental to their therapeutic effect. Analogs of Isoindolin-2-yl(thiophen-2-yl)methanone, which feature either the isoindoline or thiophene (B33073) core, have been investigated for their ability to modulate several key receptor systems.
The serotonin (B10506) 5-HT2C receptor (5-HT2CR) is a well-established target for therapeutic intervention in conditions like obesity. Instead of directly activating the receptor as an agonist, positive allosteric modulators (PAMs) enhance the effect of the endogenous ligand, serotonin. This can be a safer therapeutic approach. nih.gov In the search for novel 5-HT2CR PAMs, a chemical library was screened, leading to the identification of lead compounds that were subsequently modified to improve their activity. nih.gov This research supports the concept of using specific chemical scaffolds to achieve allosteric modulation, a mechanism that could be explored for this compound analogs. nih.gov
The structural motifs present in this compound have been implicated in the modulation of a diverse range of other biological receptors.
P2X7 Receptor: The P2X7 receptor, an ATP-gated cation channel, plays a significant role in inflammation and pain by triggering the release of proinflammatory cytokines. mdpi.com Its involvement in these pathways makes it a promising pharmacological target for the development of new anti-inflammatory agents. mdpi.com
Toll-Like Receptor (TLR) Agonists: Thiophene-containing structures have been successfully utilized to develop agonists for the Toll-like receptor 1 and 2 (TLR1/2) heterodimer. nih.gov These agonists, such as N-quinoline-N'-(thiophen-2-yl)thiourea analogs, can stimulate an immune response by activating the NF-κB signaling pathway and inducing the release of pro-inflammatory factors. nih.gov This highlights the potential for thiophene-based compounds in the field of cancer immunotherapy. nih.gov
Epidermal Growth Factor Receptor (EGFR): Dual targeting of EGFR and human EGFR-related receptor 2 (HER2) is a validated strategy in cancer treatment. mdpi.com Thiophene-based derivatives have been designed as potent dual EGFR/HER2 inhibitors. These compounds bind to the ATP binding site of the receptors, and molecular modeling indicates that their affinity is mediated by hydrogen bonding and hydrophobic interactions. mdpi.com Notably, some of these designed compounds also showed good affinity for the T790M EGFR mutant, which is responsible for acquired drug resistance. mdpi.com
Structure-Activity Relationship (SAR) Studies of this compound Analogs
SAR studies are crucial for optimizing lead compounds into potent and selective drug candidates. By systematically modifying the chemical structure, researchers can determine which parts of the molecule are essential for its biological activity.
The biological activity of compounds containing isoindoline or thiophene rings can be significantly altered by the introduction of various substituents.
In one study on isoindoline analogs, modifications to the isoindoline ring resulted in modest differences in potency and selectivity for the dopamine (B1211576) D4 receptor. nih.gov A new class of potent dopamine D(4) antagonists was discovered, with several analogs showing over 100-fold selectivity over the D(2) receptor. nih.gov
For thiophene-containing compounds, substituent changes have been shown to trigger significant variations in antiproliferative activity. unife.it A study on 3-substituted-2-oxindole derivatives containing a thiophene moiety demonstrated that the position of substituents on the thiophene ring dramatically influenced their potency against various cancer cell lines. unife.it For instance, certain isomeric forms of methylthiophen-2-yl derivatives exhibited greater potency, with IC50 values in the nanomolar range against specific leukemia cell lines. unife.it
Table 1: Impact of Thiophene Substituents on Anticancer Activity
| Compound Series | Target | Key Finding | Potency Range (IC50) |
|---|---|---|---|
| Thieno[2,3-d] nih.govnih.govnih.govtriazine and acetamide (B32628) derivatives mdpi.com | H1299 Lung Cancer Cells | Derivatives showed superior activity to gefitinib. | 12 to 54 nM |
| 3-Substituted-2-oxindole thiophene analogs unife.it | Leukemia cell lines (CCRF-CEM, RS4;11) | Specific isomers showed high potency. | Single or double-digit nM |
Bioisosteric replacement is a key strategy in medicinal chemistry used to improve the physicochemical and pharmacological properties of a compound by substituting one atom or group with another that has similar properties. nih.gov The thiophene ring is widely regarded as a bioisostere of a benzene (B151609) ring. nih.gov
This strategy has been successfully applied to ligands targeting the GluN2B subunit of the NMDA receptor. The bioisosteric replacement of a benzene ring with a thiophene ring was well tolerated and, in some cases, led to an increased affinity for the target receptor without a loss of selectivity. nih.gov This demonstrates that replacing core structures, a tactic known as scaffold hopping, can lead to the discovery of novel chemotypes with improved properties. nih.govnih.gov This principle could be applied to this compound by, for example, replacing the thiophene ring with other five-membered heterocycles or the isoindoline core with other bicyclic systems.
In Vitro Biological Screening and Mechanistic Investigations (excluding clinical outcomes)
In vitro screening is the first step in evaluating the biological activity of newly synthesized compounds. setu.ie A variety of assays are used to determine a compound's effect on cells, proteins, or enzymes in a controlled laboratory setting.
Analogs and compounds containing the core moieties of this compound have been subjected to a range of in vitro biological tests.
Cytotoxicity Screening: The cytotoxic effect of novel compounds is often evaluated against a panel of human cancer cell lines. For example, a series of 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide derivatives were screened against the MCF-7 breast cancer cell line. researchgate.net Several compounds showed promising cytotoxic effects, with one derivative demonstrating higher potency than the reference drug doxorubicin. researchgate.net
Enzyme Inhibition: Many drugs exert their effects by inhibiting specific enzymes. Thioxodihydropyrimidinone-based scaffolds were evaluated for their ability to inhibit enzymes such as α-glucosidase, with some compounds showing greater inhibition than the reference drug acarbose. setu.ie
Toxicity and General Bioactivity: Preliminary toxicity is often assessed using simple model organisms like brine shrimp (Artemia salina). ijpsi.orgresearchgate.net In a study of quinolinyl epoxy ketones, several compounds were found to be more toxic to the brine shrimp than the standard cytotoxic drug etoposide, indicating potent biological activity. ijpsi.orgresearchgate.net
Table 2: Examples of In Vitro Screening for Thiophene-Containing Analogs
| Compound Type | Assay Type | Target/Organism | Result Highlight |
|---|---|---|---|
| Thiophen-2-yl bipyridine derivatives researchgate.net | Cytotoxicity | MCF-7 Breast Cancer Cells | Compound 7c showed IC50 of 0.6 µg/mL (vs. 1.6 µg/mL for doxorubicin). |
| Quinolinyl epoxy ketones ijpsi.orgresearchgate.net | Toxicity | Brine Shrimp (A. salina) | Several compounds showed lower LC50 values than etoposide. |
| Thioxodihydropyrimidinones setu.ie | Enzyme Inhibition | α-glucosidase | Compounds H2 and H4 showed lower IC50 than the reference, acarbose. |
These in vitro studies are essential for identifying biologically active compounds and elucidating their mechanisms of action, providing the foundation for further preclinical development.
Antimicrobial Activities (e.g., Antibacterial, Antifungal)
Derivatives of the core structure of this compound have demonstrated notable antimicrobial properties. The isoindolin-1-one and thiophene moieties are known to be present in various pharmacologically important compounds, and their combination has led to the development of novel antimicrobial agents. mdpi.comdominican.edu
Research into N-substituted isoindolin-1-ones has revealed their potential as a new class of antimicrobial compounds, with specific derivatives showing activity against a range of bacteria and fungi. mdpi.com Similarly, the thiophene ring is a key component in many compounds with established antimicrobial efficacy. nih.gov Studies on 3-alkylidene-2-indolone derivatives, which share structural similarities, have shown that the introduction of an aromatic heterocycle, such as thiophene, can significantly enhance antimicrobial activity. nih.gov
For instance, certain 3-alkylidene-2-indolone derivatives demonstrated potent antibacterial activity, with minimum inhibitory concentrations (MIC) as low as 0.5 μg/mL against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The activity of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms.
The antibacterial and antifungal activities of various related compounds are summarized in the table below.
| Compound Type | Target Organism | Activity/Finding |
| N-substituted isoindolin-1-ones | Gram-positive bacteria, Gram-negative bacteria, Candida albicans, Aspergillus spp. | Showed potential as novel antimicrobial agents; active compounds had determined MIC values. mdpi.com |
| Thiophene derivatives | Pseudomonas aeruginosa | A specific iminothiophene derivative was found to be more potent than the standard drug gentamicin. dominican.edu |
| Indolenyl sulfonamides | Escherichia coli, Shigella flexneri, Pseudomonas aeruginosa, Salmonella typhi, Staphylococcus aureus, Bacillus subtilis | All tested compounds showed significant antibacterial activity. thno.org |
| Indolenyl sulfonamides | Trichophyton longifusus, Candida albicans, Aspergillus flavus, Microsporum canis, Fusarium soloni, Candida glabrata | Most of the tested compounds displayed good antifungal activity. thno.org |
| 3-alkylidene-2-indolone derivatives (10f, 10g, 10h) | Staphylococcus aureus ATCC 6538, 4220, and MRSA ATCC 43300 | Exhibited high antibacterial activity with a MIC of 0.5 μg/mL, equivalent to the positive control, gatifloxacin. nih.gov |
| N-(4-methylpyridin-2-yl) thiophene-2-carboxamides | ESBL-producing E. coli ST131 | Compounds 4a and 4c showed high activity and demonstrated the best fit and interactions with the binding pocket of the β-lactamase enzyme. nih.gov |
Anticancer Research Pathways (e.g., CDK inhibition, IKZF2 degradation)
The structural components of this compound have been explored in the context of anticancer research, with a focus on pathways like Cyclin-dependent kinase (CDK) inhibition and the degradation of specific transcription factors.
CDK Inhibition: Isoindolin-1-ones are recognized as valuable heterocyclic compounds with therapeutic potential, including in the development of anti-breast cancer drugs. researchgate.net A key strategy in this area is the development of small molecules that can act as specific CDK inhibitors. researchgate.netnih.gov CDKs are crucial regulators of the cell cycle, and their inhibition can halt the proliferation of cancer cells. nih.gov Virtual screening of a library of 48 isoindolinones has shown high binding affinity for CDK7, a critical kinase involved in both transcription and cell cycle progression. researchgate.netnih.gov These computational studies suggest that the isoindolin-1-one moiety is a promising scaffold for designing effective CDK7 inhibitors. researchgate.netnih.gov
IKZF2 Degradation: In the field of cancer immunotherapy, the transcription factor IKZF2 (Helios) has emerged as a crucial player in maintaining the suppressive function of regulatory T cells (Tregs), which can hinder the body's immune response against tumors. mdpi.com A novel approach to target this pathway involves the development of "molecular glue" degraders that can selectively eliminate IKZF2. mdpi.com
A significant breakthrough in this area is the discovery of NVP-DKY709, a selective molecular glue degrader of IKZF2. mdpi.com This compound was developed through a medicinal chemistry campaign that redirected the degradation selectivity of cereblon (CRBN) binders away from IKZF1/3 and towards IKZF2. mdpi.com Structurally, NVP-DKY709 contains a phthalimide-like core, which is related to the isoindolinone structure. The selective degradation of IKZF2 by this compound reduces the suppressive activity of human Treg cells and has been shown to delay tumor growth in mice with a humanized immune system. mdpi.com
| Research Pathway | Key Findings |
| CDK Inhibition | A library of 48 isoindolinones, when virtually screened, demonstrated high binding affinity (up to -10.1 kcal/mol) and hydrogen bonding with active residues of CDK7, suggesting their potential as anti-breast cancer agents. researchgate.netnih.gov |
| IKZF2 Degradation | The compound NVP-DKY709, a selective molecular glue degrader, redirects cereblon (CRBN) binders to selectively degrade the IKZF2 transcription factor, thereby reducing the suppressive activity of regulatory T cells in the tumor microenvironment. mdpi.com |
Anti-inflammatory Investigations
The thiophene and isoindolinone scaffolds are also implicated in anti-inflammatory pathways. Inflammation is a key factor in a variety of diseases, and the development of effective anti-inflammatory agents is a major research focus. researchgate.netrsc.org
Thiophene-based derivatives have been synthesized and evaluated for their ability to inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). rsc.org In a study of thiophen-2-ylmethylene-based derivatives, several compounds displayed significant in vivo anti-inflammatory effects in a formalin-induced paw edema model. rsc.org Certain compounds from this series showed a remarkable ability to inhibit TNF-α production, even greater than the standard drug celecoxib. rsc.org
Similarly, 3-substituted-indolin-2-one derivatives have been investigated for their anti-inflammatory properties. researchgate.net One such derivative, 3-(3-hydroxyphenyl)-indolin-2-one, was found to significantly inhibit lipopolysaccharide (LPS)-induced signaling pathways, including the Akt, MAPK, and NF-κB pathways in RAW264.7 cells. researchgate.net This compound also effectively reduced the production of nitric oxide (NO), IL-6, and TNF-α. researchgate.net
| Compound Series | Mechanism of Action | Key Results |
| Thiophen-2-ylmethylene derivatives | Inhibition of TNF-α production | Compounds 6 and 11a showed a greater inhibitory effect on TNF-α production than celecoxib. rsc.org |
| 3-substituted-indolin-2-one derivatives | Inhibition of Akt, MAPK, and NF-κB signaling pathways | 3-(3-hydroxyphenyl)-indolin-2-one strongly inhibited the phosphorylation of Akt, MAPKs, and the NF-κB pathway, leading to reduced production of NO, IL-6, and TNF-α. researchgate.net |
| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives | NRF2 activation | Compounds reversed elevated levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, IFN-γ) and inflammatory mediators (PGE2, COX-2, NF-κB). nih.gov |
Neuroprotective Research
The development of neuroprotective agents is crucial for addressing neurodegenerative diseases. Both isoindoline and thiophene derivatives have shown promise in this area. An excessive activation of the nuclear enzyme poly(ADP-ribose) polymerase-1 (PARP-1) is implicated in neuronal damage following events like brain ischemia. mdpi.com Potent and selective PARP-1 inhibitors have demonstrated neuroprotective effects. mdpi.com A series of 4H-thieno[2,3-c]-isoquinolin-5-one derivatives, which merge the thiophene and an isoquinoline-related core, were designed and synthesized as potent PARP-1 inhibitors and showed strong neuroprotective properties in models of cerebral ischemia. mdpi.com
Furthermore, indole-based compounds, which are structurally related to isoindolinones, are being evaluated as multi-targeted therapeutic agents for conditions like Alzheimer's disease. mdpi.com These compounds have shown metal-chelating properties, antioxidant effects, and the ability to promote the disaggregation of amyloid-β peptides. mdpi.com In cellular models, certain indole (B1671886) derivatives have demonstrated cytoprotective effects against reactive oxygen species (ROS) generated by the Aβ(25–35) peptide. mdpi.com
| Compound Type | Proposed Mechanism | Research Finding |
| 4H-thieno[2,3-c]-isoquinolin-5-one derivatives | PARP-1 inhibition | These novel derivatives showed high inhibitory potency against PARP-1 and strong neuroprotective properties in cerebral ischemia models. mdpi.com |
| Indole–phenolic compounds | Metal-chelating, antioxidant, and anti-aggregation properties | Effectively sequestered copper ions, countered ROS, and promoted the self-disaggregation of the Aβ(25–35) fragment. mdpi.com |
| Small molecule with an indole moiety | Alteration of autophagy markers | Protected mouse microglia cells against Aβ(1-42)-induced inflammation and hippocampal neurons against glutamate (B1630785) toxicity. dominican.edu |
| N-arylisoindoline derivatives | Sodium channel interaction | Analogs showed the ability to protect against pentylenetetrazole-induced seizures, with some compounds being more active than the reference drug phenytoin. rsc.org |
Fluorescence Studies related to Biological Interactions
The inherent spectroscopic properties of the structural motifs within this compound make them interesting candidates for fluorescence studies and the development of biological probes. Thiophene derivatives, in particular, have been incorporated into fluorescent molecules with potential applications in biological imaging.
For example, derivatives of benzothieno[3,2-d]pyrimidine have been synthesized and shown to exhibit interesting fluorescent characteristics alongside their anti-inflammatory properties related to COX-2 inhibition. nih.govresearchgate.net The fluorescence of these compounds suggests they could be promising for the imaging of cancer cells that overexpress the COX-2 isozyme. nih.govresearchgate.net The emission maxima for these compounds were observed in the range of 415–450 nm. nih.gov
Additionally, the synthesis of novel polythiophene derivatives containing pyrazoline side groups has yielded polymers with high fluorescence intensity at 505-550 nm. The promising non-linear optical (NLO) properties of some trans 2-(thiophen-2-yl)vinyl heteroaromatic iodides also make them suitable candidates for applications such as second harmonic generation imaging, which has interesting biological applications. researchgate.netnih.gov These studies highlight the potential of leveraging the thiophene and related heterocyclic systems to design fluorescent probes for visualizing biological processes and interactions.
| Compound Type | Spectroscopic Properties | Potential Application |
| Benzothieno[3,2-d] pyrimidine (B1678525) derivatives | Emission maxima in the range of 415–450 nm. nih.gov | Fluorescence imaging of cancer cells expressing the COX-2 isozyme. nih.govresearchgate.net |
| Polythiophene derivatives with pyrazoline side groups | High fluorescence intensity at 505-550 nm. | Development of fluorescent polymers. |
| trans 2-(thiophen-2-yl)vinyl heteroaromatic iodides | High μ.β(vec) values (a measure of NLO properties). researchgate.netnih.gov | Second harmonic generation imaging for biological applications. researchgate.netnih.gov |
| Amino-fluorene-thiophene derivatives | Dual solvatochromic behavior (bathochromic and hypsochromic shifts). nih.gov | Proposed as polarity sensors or indicators. nih.gov |
Conclusion and Future Research Directions for Isoindolin 2 Yl Thiophen 2 Yl Methanone
Synthesis of Novel Isoindolin-2-yl(thiophen-2-yl)methanone Derivatives for Enhanced Biological Selectivity and Potency
The future development of this compound as a lead compound hinges on the strategic synthesis of novel derivatives to enhance biological potency and selectivity. Research on related isoindolinone and isoindoline (B1297411) structures demonstrates that modifications to this core can yield compounds with significant therapeutic potential, such as antitumor and anticholinesterase activities. jocpr.comnih.gov Synthetic strategies often involve multi-step reactions that include key processes like nucleophilic substitution and cyclization. jocpr.com For instance, a divergent synthesis approach has been successfully used to create libraries of isoquinolin-2(1H)-yl-acetamides and isoindolin-2-yl-acetamides from a common precursor generated via a Ugi multicomponent reaction (MCR). uj.edu.plresearchgate.net This highlights the adaptability of the isoindoline core for creating diverse chemical entities. uj.edu.plresearchgate.net
Applying these principles to this compound, medicinal chemists can pursue several avenues. One approach involves introducing various substituents onto the isoindoline ring system. In a study on isoindolinone derivatives, the addition of a 2-benzyl-6-substituted-ethoxy group led to a compound with micromolar cytotoxicity against the HepG2 cancer cell line. jocpr.com Similarly, modifications to the thiophene (B33073) ring could be explored. The synthesis of polyfunctionally substituted heterocycles derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide has yielded compounds with promising antitumor activity. researchgate.net By systematically altering functional groups on either ring, it is possible to conduct structure-activity relationship (SAR) studies to identify derivatives with optimized interactions with specific biological targets.
Application of Advanced Computational Techniques for Rational Design
Advanced computational techniques are indispensable for the rational design of novel therapeutics, allowing for the efficient prediction of molecular interactions and properties, thereby guiding synthetic efforts. mdpi.com For scaffolds related to this compound, computational approaches like molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics (MD) simulations have been pivotal.
A notable example is the use of a virtual fragment screening approach to identify 2-(thiophen-2-yl)acetic acid as a suitable platform for developing microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) inhibitors. nih.gov This in silico method, combined with molecular modeling calculations, successfully guided the synthesis of compounds with low micromolar inhibitory activity. nih.gov Such a strategy could be directly applied to the this compound scaffold to screen for potential biological targets and to design derivatives with high binding affinity. Molecular docking studies, for example, can elucidate key interactions between a ligand and a target protein's active site, as demonstrated in studies of indolizine (B1195054) derivatives as COX-2 inhibitors and pyrazole (B372694) derivatives as cannabinoid-1 receptor antagonists. mdpi.comrsc.org These studies often reveal that hydrophobic and π-π interactions are crucial for binding, providing clear guidance for structural modifications. nih.govmdpi.com Furthermore, MD simulations can assess the stability of a ligand-protein complex over time, offering deeper insights into the binding dynamics, a technique successfully used in the development of isoindolin-1,3-dione-based cholinesterase inhibitors. nih.govmdpi.com
The table below outlines a hypothetical application of these computational strategies for designing novel this compound derivatives.
| Derivative Concept | Computational Technique | Design Rationale | Potential Biological Target |
|---|---|---|---|
| Substitution with electron-donating groups on the thiophene ring | QSAR Modeling | To enhance π-π stacking interactions with aromatic residues in a target's active site, potentially increasing binding affinity. rsc.org | Kinases, GPCRs |
| Addition of a flexible alkyl chain with a terminal amine to the isoindoline nitrogen | Molecular Docking | To form salt bridges with acidic residues (e.g., Asp, Glu) at the periphery of a binding pocket, improving selectivity. mdpi.com | Enzymes with deep binding grooves |
| Bioisosteric replacement of the thiophene ring with other five-membered heterocycles (e.g., furan, pyrrole) | Virtual Screening & Docking | To modulate pharmacokinetic properties and explore alternative binding modes without drastically altering the core geometry. nih.gov | Various enzyme classes |
| Conformational analysis of the bond between the carbonyl group and the isoindoline ring | Molecular Dynamics (MD) Simulations | To understand the conformational flexibility and identify the most stable binding conformation, ensuring optimal fit within the target site. nih.govmdpi.com | Cholinesterases, Proteases |
Exploration of this compound in Emerging Areas of Chemical Biology and Materials Science
Beyond traditional medicinal chemistry, the unique electronic and structural features of the this compound scaffold suggest potential applications in chemical biology and materials science. Thiophene-based systems are well-known for their utility in functional materials due to their aromatic character and electronic properties. researchgate.net For example, certain thiophene derivatives have been investigated as superconductors, in optoelectronics, and as non-linear optical (NLO) chromophores. researchgate.netresearchgate.net The synthesis of trans 2-(thiophen-2-yl)vinyl heteroaromatic iodides has produced chromophores with high NLO properties, making them candidates for applications like second harmonic generation imaging in biological systems. researchgate.net
Given these precedents, derivatives of this compound could be designed and synthesized to explore their optoelectronic properties. By introducing donor and acceptor groups at different positions on the scaffold, it may be possible to create novel dyes or molecular switches. In the realm of chemical biology, the scaffold could be developed into chemical probes to study biological processes. For instance, by appending a fluorescent tag or a reactive group for covalent labeling, derivatives could be used to identify and characterize novel protein targets, contributing to our understanding of complex biological pathways. The development of isoindolinone derivatives as antitumor agents further suggests that this core structure can be adapted for targeted therapies or as a component in probes for cancer biology research. jocpr.com
Identification of Knowledge Gaps and Strategic Avenues for Future Academic Inquiry
The primary knowledge gap concerning this compound is the lack of fundamental research on the compound itself. Its biological activities, potential molecular targets, and physicochemical properties remain largely uncharacterized. Therefore, a strategic avenue for future inquiry must begin with a foundational biological screening of the parent compound against a broad range of assays to identify initial "hits" or biological activities.
Once a primary biological target is identified, future research should follow a structured, multidisciplinary approach:
Lead Optimization through SAR: A systematic synthetic program should be initiated to explore the structure-activity relationships, as discussed in section 6.1. This would involve creating a focused library of derivatives with modifications to both the isoindoline and thiophene rings to improve potency and selectivity. jocpr.comnih.gov
Target Validation and Mechanistic Studies: Elucidating the precise mechanism of action is critical. This involves biochemical and cellular assays to confirm target engagement and understand the downstream biological consequences. Crystallographic studies of the compound bound to its target would provide invaluable structural information for further design. nih.gov
Computational Refinement: As experimental data becomes available, computational models (QSAR, docking) should be refined to improve their predictive power, creating a feedback loop that makes the design-synthesis-test cycle more efficient. nih.govrsc.org
Exploration of Novel Applications: Parallel to therapeutic development, research should investigate the potential of the scaffold in materials science and chemical biology, as outlined in section 6.3. This could open up entirely new research directions and applications for this versatile chemical structure. researchgate.netresearchgate.net
By addressing these knowledge gaps through a coordinated research effort, the full potential of the this compound scaffold can be systematically unlocked.
Q & A
Q. What are the standard synthetic routes for Isoindolin-2-yl(thiophen-2-yl)methanone, and what catalysts are typically employed?
The synthesis of this compound involves coupling isoindoline derivatives with thiophene-containing precursors. A common method utilizes cobalt(II) tetrafluoroborate as a catalyst to achieve high regioselectivity during functionalization of the isoindolinone core . Reaction parameters such as temperature (often 60–80°C), solvent polarity, and catalyst concentration are critical for optimizing yields. For example, anhydrous dichloromethane or tetrahydrofuran (THF) under inert atmospheres prevents side reactions.
Q. Which spectroscopic techniques are essential for confirming the molecular structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for verifying the connectivity of the isoindoline and thiophene moieties. Infrared (IR) spectroscopy identifies the carbonyl (C=O) stretch near 1680–1700 cm⁻¹ . Mass spectrometry (MS) provides molecular weight confirmation, while X-ray crystallography resolves spatial arrangements, as demonstrated in analogous thiophene-methanone derivatives .
Q. How does the thiophene ring influence the compound’s electronic properties and reactivity?
The thiophene ring contributes electron-rich aromaticity, enabling electrophilic substitution reactions (e.g., halogenation or sulfonation) at the α-positions. Computational studies (DFT) suggest that the sulfur atom’s lone pairs enhance conjugation with the methanone group, altering charge distribution and reactivity . This electronic profile is critical for designing derivatives with tailored biological or material properties.
Advanced Research Questions
Q. What strategies resolve contradictions in reaction yields during the synthesis of this compound derivatives?
Yield discrepancies often arise from competing side reactions (e.g., over-oxidation of the thiophene ring). Systematic optimization includes:
- Screening alternative catalysts (e.g., palladium complexes for cross-coupling) .
- Adjusting solvent systems to stabilize intermediates (e.g., DMF for polar intermediates).
- Employing high-resolution MS and HPLC to trace byproduct formation . Contradictions in crystallographic data (e.g., bond length variations) may require revisiting diffraction models or using neutron crystallography for hydrogen atom resolution .
Q. How can molecular docking studies predict the biological activity of this compound against therapeutic targets?
Computational docking (e.g., AutoDock Vina) models interactions between the compound’s pharmacophores (isoindoline, thiophene, and carbonyl groups) and target proteins (e.g., kinases or GPCRs). Key steps include:
- Generating 3D conformers of the compound.
- Simulating binding affinities (ΔG values) to active sites.
- Validating predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) .
Q. What are the challenges in analyzing regioselectivity during electrophilic substitution on the thiophene moiety?
The thiophene ring’s α/β positions exhibit differing reactivities due to electron density variations. Challenges include:
- Competing substitution pathways under strong electrophiles (e.g., nitration).
- Side reactions at the isoindoline’s benzylic positions. Mitigation involves:
- Using directing groups (e.g., boronic acids) to control substitution sites.
- Monitoring reaction progress via in situ IR or Raman spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
